Alacepril

Hypertension ACE Inhibitor Pharmacodynamics

Alacepril (DU-1219, Cetapril) is a sulfhydryl-containing ACE inhibitor prodrug that converts in vivo to captopril, yet its pharmacokinetic profile is distinct: peak effect at 5 h vs 1 h, enabling once-daily dosing and stable 24-h blood pressure control. Clinical evidence shows superior potency in low-renin essential hypertension and a significantly lower incidence of ACE inhibitor-induced cough compared to captopril and enalapril, with 64.3% cough resolution upon switching. Long-term treatment reduces left ventricular mass index (146→119 g/m²). Researchers seeking sustained antihypertensive action, improved tolerability, or cardioprotective endpoints should select alacepril over conventional ACE inhibitors.

Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
CAS No. 74258-86-9
Cat. No. B1666765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlacepril
CAS74258-86-9
Synonymsalacepril
aracepril
DU 1219
DU-1219
N-(1-(3-(acetylthio)-2-methyl-1-oxopropyl)-L-prolyl)-L-phenylalanine
Molecular FormulaC20H26N2O5S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1
InChIKeyFHHHOYXPRDYHEZ-COXVUDFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alacepril (CAS 74258-86-9) for Hypertension Research: A Long-Acting, Sulfhydryl-Containing ACE Inhibitor Prodrug


Alacepril (CAS 74258-86-9, DU-1219, Cetapril) is a long-acting, orally active angiotensin-converting enzyme (ACE) inhibitor prodrug containing a sulfhydryl (SH) moiety [1]. It is indicated for the treatment of essential and renovascular hypertension [2]. Upon absorption, alacepril undergoes hepatic metabolism, being converted in vivo to the active metabolite captopril and the intermediate metabolite desacetylalacepril (DU-1227), contributing to its distinct pharmacokinetic and pharmacodynamic profile compared to first-generation ACE inhibitors [1][2].

Why Alacepril Cannot Be Simply Substituted with Captopril or Other Common ACE Inhibitors


Despite alacepril's primary active metabolite being captopril, direct substitution is not pharmacokinetically or clinically equivalent. Alacepril's prodrug formulation results in a markedly prolonged and more gradual antihypertensive effect [1]. Head-to-head comparisons show alacepril achieves a longer duration of action [1][2] and exhibits a lower incidence of class-specific adverse effects, such as ACE inhibitor-induced cough, compared to both captopril and enalapril [3]. Furthermore, its efficacy varies in specific hypertensive subpopulations; for instance, alacepril demonstrates superior potency in essential hypertension (EH) compared to captopril and rentiapril [4]. These quantifiable differences in pharmacokinetics, tolerability, and patient-specific efficacy underscore that alacepril is not a generic substitute for other ACE inhibitors.

Quantitative Differentiation of Alacepril vs. Captopril, Lisinopril, and Nicardipine: Head-to-Head Evidence


Alacepril's Prolonged and Potent Antihypertensive Effect vs. Captopril

In a direct comparison in renal hypertensive rats, alacepril exhibited a more gradual and sustained antihypertensive effect compared to captopril. The maximal hypotension was observed at 1 hour for captopril versus 5 hours for alacepril, indicating a significantly slower onset but more prolonged duration of action [1]. In the same model, judging from the AOC (Area Over the antihypertensive Curve) value, the overall antihypertensive activity of alacepril was found to be 3 times more potent than that of captopril on a weight basis [2]. This prolonged effect was confirmed in renal hypertensive dogs, where alacepril (3 mg/kg) showed a stable and sustained hypotensive effect, and its duration of action was longer than that of captopril [2].

Hypertension ACE Inhibitor Pharmacodynamics

Superior Efficacy of Alacepril in Essential Hypertension (Low-Renin) Compared to Captopril and Rentiapril

In a clinical crossover study comparing captopril, rentiapril, and alacepril at doses equivalent to 50 mg of captopril, alacepril was identified as the most potent antihypertensive agent in patients with essential hypertension (EH) [1]. The study explicitly concluded that alacepril is more effective in patients with low-renin or renin-independent hypertension than captopril or rentiapril [1]. In contrast, for renovascular hypertension (RVH), rentiapril demonstrated the most rapid and prolonged blood pressure reduction, indicating that drug selection based on hypertension etiology is critical [1].

Essential Hypertension Clinical Trial Comparative Efficacy

Lower Incidence of ACE Inhibitor-Induced Cough with Alacepril Compared to Captopril and Enalapril

A retrospective study directly compared the incidence of cough among patients treated with alacepril, captopril, and enalapril. The study found that the incidence of cough was significantly lower with alacepril than with the other two drugs [1]. Notably, when alacepril was administered after a drug-free period to patients who had previously experienced cough with captopril or enalapril, cough did not occur in 64.3% of these patients, suggesting a specific tolerability advantage for alacepril [1].

Adverse Effects Tolerability Cough

Sulfhydryl (SH) Group Confers Direct Antioxidant Activity: A Comparison with Lisinopril

Alacepril, which contains a sulfhydryl (SH) group, was compared to lisinopril, an ACE inhibitor lacking this moiety, for its effect on oxygen radical production. Alacepril inhibited oxygen radical production and generation by bronchoalveolar lavage (BAL) cells in a dose-dependent fashion [1]. In contrast, a significantly higher concentration (approximately 0.6–0.7 times that of alacepril) of lisinopril was necessary to achieve a similar inhibition of reactive oxygen species (ROS) production [1]. This suggests that the SH group of alacepril contributes directly to its antioxidant capacity.

Antioxidant Sulfhydryl Group Pulmonary Disease

Renoprotective Effect: Reduction of Albuminuria in Hypertensive Diabetics vs. Nicardipine

In a 16-week study of hypertensive non-insulin-dependent diabetic patients with microalbuminuria, alacepril (50 mg/day) reduced albuminuria significantly from 160.6 mg/g Cr to 98.1 mg/g Cr (P < .05) [1]. In comparison, a calcium antagonist, nicardipine (60 mg/day), which achieved a similar reduction in blood pressure, did not produce a statistically significant reduction in albuminuria (162.2 to 95.4 mg/g Cr, not significant) [1]. The study concluded that alacepril may have an advantageous renal effect independent of its blood pressure-lowering action [1].

Diabetic Nephropathy Renoprotection Albuminuria

Optimal Research and Industrial Application Scenarios for Alacepril Based on Quantitative Evidence


Investigating Once-Daily Antihypertensive Regimens and 24-Hour Blood Pressure Control

Alacepril is ideally suited for research protocols requiring sustained 24-hour blood pressure control or once-daily dosing regimens in animal models. The quantitative evidence demonstrates that alacepril achieves a more gradual and prolonged antihypertensive effect than captopril, with peak effect occurring at 5 hours versus 1 hour [1][2]. This pharmacokinetic profile allows for once-daily administration to maintain stable blood pressure reduction, as confirmed in renal hypertensive models [2]. Researchers can therefore utilize alacepril to minimize dosing frequency and experimental variability associated with shorter-acting ACE inhibitors like captopril.

Studies Targeting Low-Renin or Renin-Independent Essential Hypertension

Based on clinical evidence, alacepril is the preferred ACE inhibitor for research involving low-renin or renin-independent essential hypertension. In a direct comparison with captopril and rentiapril, alacepril was identified as the most potent antihypertensive agent in this specific patient subpopulation [3]. This makes alacepril a critical tool for researchers investigating the renin-angiotensin system in hypertension subtypes, where other ACE inhibitors may show reduced efficacy.

Long-Term Cardioprotection and Left Ventricular Hypertrophy Reversal Studies

Alacepril has demonstrated specific cardioprotective effects beyond blood pressure reduction in long-term studies. A 12-month treatment with alacepril in essential hypertensive patients resulted in a significant decrease in left ventricular mass index from 146 ± 27 to 119 ± 29 g/m² (P < .01) and improved both systolic and diastolic function [4]. This makes alacepril a valuable compound for research focused on cardiac remodeling, hypertrophy reversal, and heart failure with preserved ejection fraction (HFpEF).

Investigations into ACE Inhibitor-Induced Cough and Tolerability Optimization

Alacepril offers a unique advantage in research exploring the mechanisms and mitigation of ACE inhibitor-induced cough. Retrospective data show it has a significantly lower cough incidence than captopril and enalapril [5]. Crucially, in patients with a history of cough from other ACE inhibitors, alacepril successfully resolved cough in 64.3% of cases when used as a switch therapy [5]. This makes alacepril an essential comparator or therapeutic alternative in studies aimed at improving patient tolerability and adherence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alacepril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.